molecular formula C7H10Cl3N3 B8534714 2-Amino-6-chlorobenzenecarboximidamide dihydrochloride

2-Amino-6-chlorobenzenecarboximidamide dihydrochloride

Cat. No.: B8534714
M. Wt: 242.5 g/mol
InChI Key: GFDHRKOVNQEVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-chlorobenzenecarboximidamide dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes an amino group and a chlorine atom attached to a benzimidamide core. This compound is often used in research due to its reactivity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chlorobenzenecarboximidamide dihydrochloride typically involves the reaction of 2-Amino-6-chlorobenzimidazole with hydrochloric acid. The process can be summarized as follows:

    Starting Material: 2-Amino-6-chlorobenzimidazole.

    Reagent: Hydrochloric acid.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:

    Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.

    Purification Steps: Including recrystallization and filtration to obtain the pure dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chlorobenzenecarboximidamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The chlorine atom can be reduced to form dechlorinated derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.

Major Products Formed

    Oxidation Products: Nitro derivatives.

    Reduction Products: Dechlorinated compounds.

    Substitution Products: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

2-Amino-6-chlorobenzenecarboximidamide dihydrochloride is widely used in scientific research due to its versatile properties:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Potential therapeutic applications include its use as an antimicrobial and anticancer agent.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-chlorobenzenecarboximidamide dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and proteins involved in cellular processes.

    Pathways Involved: It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chlorobenzothiazole: Similar structure but contains a sulfur atom instead of an amide group.

    2-Amino-6-chloropyrimidine: Contains a pyrimidine ring instead of a benzimidamide core.

    2-Amino-6-chlorobenzoxazole: Contains an oxygen atom in the ring structure.

Uniqueness

2-Amino-6-chlorobenzenecarboximidamide dihydrochloride is unique due to its specific combination of an amino group and a chlorine atom attached to a benzimidamide core, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C7H10Cl3N3

Molecular Weight

242.5 g/mol

IUPAC Name

2-amino-6-chlorobenzenecarboximidamide;dihydrochloride

InChI

InChI=1S/C7H8ClN3.2ClH/c8-4-2-1-3-5(9)6(4)7(10)11;;/h1-3H,9H2,(H3,10,11);2*1H

InChI Key

GFDHRKOVNQEVGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=N)N)N.Cl.Cl

Origin of Product

United States

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